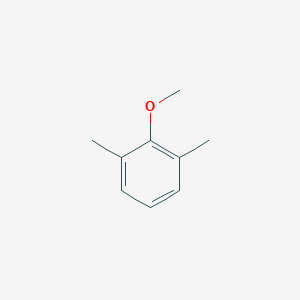

2,6-Dimethylanisole

描述

The exact mass of the compound 2,6-Dimethylanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNZJAUVJCGWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143248 | |

| Record name | 2,6-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-66-6 | |

| Record name | 2,6-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylanisole (CAS: 1004-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylanisole (CAS No. 1004-66-6), a key aromatic ether used in various scientific and industrial applications. The document details its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and primary applications, with a focus on its role as a pharmaceutical intermediate. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2,6-Dimethylanisole, also known as 2-methoxy-1,3-dimethylbenzene, is a substituted anisole (B1667542) derivative.[1] It is a colorless to light yellow liquid at room temperature, recognized for its utility in organic synthesis.[2] The molecule consists of a benzene (B151609) ring substituted with two methyl groups at the 2- and 6-positions and a methoxy (B1213986) group at the 1-position, which imparts specific steric and electronic characteristics that influence its chemical behavior.[2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of 2,6-Dimethylanisole

| Property | Value | Reference(s) |

| CAS Number | 1004-66-6 | [3] |

| Molecular Formula | C₉H₁₂O | [3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Odor | Odorless or mild, sweet, floral odor | [2][5] |

| Boiling Point | 181–182 °C (at 760 mmHg) | [1][4] |

| Density | 0.962 g/mL (at 25 °C) | [1][4] |

| Refractive Index (n20/D) | 1.503 | [1][4] |

| Flash Point | 67 °C / 152.6 °F (closed cup) | [4][5] |

| Water Solubility | Insoluble | [1][3] |

| LogP | 2.3 - 3.02 | [1][7] |

| InChI Key | GFNZJAUVJCGWLW-UHFFFAOYSA-N | [3][4] |

Synthesis Protocols

The most common and effective method for synthesizing 2,6-Dimethylanisole is through the methylation of 2,6-dimethylphenol (B121312). This can be achieved using various methylating agents.

Experimental Protocol 1: Methylation via Dimethyl Carbonate

This method utilizes dimethyl carbonate in the presence of a dimanganese decacarbonyl catalyst, resulting in a high yield.[4]

Materials:

-

2,6-Dimethylphenol (100 mmol)

-

Dimethyl carbonate (300 mmol)

-

Dimanganese decacarbonyl (Mn₂(CO)₁₀) (3 mmol)

-

17-mL stainless steel high-pressure micro reactor

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

Charge the high-pressure micro reactor with 2,6-dimethylphenol, dimethyl carbonate, and the Mn₂(CO)₁₀ catalyst.

-

Hermetically seal the reactor and heat to 180°C for 1 hour.

-

After the reaction, cool the reactor to room temperature before carefully opening it.

-

Filter the resulting mixture through a layer of alumina to remove the catalyst.

-

Distill off the unreacted dimethyl carbonate under atmospheric pressure.

-

The residue, 2,6-Dimethylanisole, can be further purified by distillation under reduced pressure or by recrystallization from ethanol. This protocol reports a yield of 99%.[4]

Experimental Protocol 2: Williamson Ether Synthesis via Dimethyl Sulfate (B86663)

A classic laboratory-scale approach is the Williamson ether synthesis, using a strong base to deprotonate the phenol (B47542) followed by reaction with a methylating agent like dimethyl sulfate.

Materials:

-

2,6-Dimethylphenol

-

Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone (B3395972) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dimethylphenol in a suitable solvent (e.g., anhydrous acetone) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a slight excess of a base (e.g., potassium carbonate) to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Slowly add a stoichiometric equivalent of dimethyl sulfate to the mixture. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,6-Dimethylanisole via fractional distillation or silica (B1680970) gel chromatography.

Caption: Workflow for Williamson Ether Synthesis of 2,6-Dimethylanisole.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2,6-Dimethylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

General Methodology for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra as needed for full structural assignment.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2,6-Dimethylanisole in CDCl₃

| Atom Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Assignment Notes | Reference(s) |

| C1-OCH₃ | 3.68 - 3.71 | 58.88 | Methoxy group protons (singlet) | [3][4] |

| C2, C6-CH₃ | 2.27 - 2.28 | 15.49 | Methyl group protons (singlet) | [3][4] |

| C3, C5 | 6.89 - 6.97 | 128.24 | Aromatic protons (doublet) | [3][4] |

| C4 | 6.97 - 7.00 | 123.32 | Aromatic proton (triplet) | [3][4] |

| C1 | - | 156.65 | Quaternary aromatic carbon (ipso to -OCH₃) | [4] |

| C2, C6 | - | 130.20 | Quaternary aromatic carbons (ipso to -CH₃) | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Methodology for FTIR Analysis:

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates (capillary film). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands for 2,6-Dimethylanisole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl/Methoxy) |

| ~3050 | C-H Stretch | Aromatic |

| 1580 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| 1050 - 1020 | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

| ~770 | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

General Methodology for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a volatile organic solvent like hexane (B92381) or dichloromethane.[6]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5ms). A typical temperature program starts at a low temperature (~50 °C), holds for 1-2 minutes, then ramps up to a high temperature (~300 °C).[8]

-

MS Conditions: Acquire mass spectra over a range of m/z 40-400.

Table 4: Expected Mass Spectrometry Fragmentation for 2,6-Dimethylanisole

| m/z | Ion Structure | Fragmentation Pathway |

| 136 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or ring position. |

| 106 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | Loss of a second methyl radical or formaldehyde. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |

Chemical Reactivity and Applications

2,6-Dimethylanisole's reactivity is governed by the activating, ortho-para directing methoxy group and the sterically hindering methyl groups at the ortho positions.

Key Chemical Reactions

-

Electrophilic Aromatic Substitution: The methoxy group strongly activates the ring towards electrophiles. However, the two ortho positions are blocked by methyl groups, directing substitution primarily to the para position (C4). Reactions include nitration, nitrosation, and bromination.[1]

-

Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of more complex molecules.[2][3] It is notably used to prepare methoxymetacyclophanes, compounds investigated for their pharmacological properties and potential in treating neurodegenerative diseases.[1][9]

-

Other Applications: It is also used in the fragrance industry for its floral scent and as a reference standard in analytical chemistry.[1][2] Research has also explored its potential in material science and its antimicrobial properties.[1][9]

Caption: Reactivity and Application Pathways of 2,6-Dimethylanisole.

Safety and Handling

2,6-Dimethylanisole is classified as a combustible liquid and requires appropriate safety precautions.[5][10]

Table 5: Safety and Handling Information

| Parameter | Guideline | Reference(s) |

| Hazard Classification | Combustible liquid | [5][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [5] |

| Handling | Handle in a well-ventilated area. Keep away from open flames, hot surfaces, and sources of ignition. Avoid contact with skin, eyes, and clothing. | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Store away from oxidizing agents. | [3][5] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [5] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [5] |

| Fire Extinguishing | Use CO₂, dry chemical, or foam. Water mist may be used to cool closed containers. | [5] |

| Toxicology | The toxicological properties have not been fully investigated. Handle with caution. | [5] |

Conclusion

2,6-Dimethylanisole is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a crucial component in the synthesis of pharmaceuticals, particularly methoxymetacyclophanes. This guide has provided the essential technical data, experimental protocols, and safety information required by researchers and professionals working with this compound, forming a solid foundation for its application in laboratory and industrial settings.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,6-DIMETHYLANISOLE(1004-66-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-DIMETHYLANISOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]

- 9. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) 13C NMR spectrum [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylanisole (CAS No. 1004-66-6), a key intermediate in the pharmaceutical and fragrance industries. The data herein is compiled from various chemical suppliers and databases to ensure accuracy and reliability for research and development applications.

Quantitative Physical Properties

The physical characteristics of 2,6-Dimethylanisole are summarized in the table below, offering a clear and concise reference for laboratory and development work.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 136.19 | g/mol | [1][2][3] | |

| Appearance | Clear, colorless to slightly yellow liquid | Room Temperature | [4][5] | |

| Density | 0.962 | g/mL | at 25 °C | [1][6][7] |

| Boiling Point | 181 - 182 | °C | [2][7][8] | |

| Refractive Index | 1.503 | at 20 °C (n20/D) | [7][8] | |

| Flash Point | 67 | °C | Closed Cup | [6][7][9] |

| 152.6 | °F | Closed Cup | [1][7] | |

| Vapor Pressure | 1.18 | mmHg | at 25 °C | [5][9] |

| Solubility | Insoluble | In water | [2][8] | |

| Soluble | In organic solvents (e.g., ethanol, ether) | [4] | ||

| Purity | ≥98 | % | [1][10][11] |

Experimental Protocols

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: A round-bottom flask, heating mantle, distillation head, condenser, receiving flask, and a calibrated thermometer.

-

Procedure:

-

A sample of 2,6-Dimethylanisole (approximately 10-20 mL) is placed into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Cooling water is circulated through the condenser.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation ring passes the thermometer bulb and a stable temperature is observed, with condensate collecting in the receiving flask at a rate of approximately one drop per second. This stable temperature is the boiling point.[12]

-

2. Measurement of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control, and a light source.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is stabilized at 20°C using the circulating water bath.

-

A few drops of 2,6-Dimethylanisole are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is positioned.

-

The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

3. Determination of Density using a Pycnometer

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with 2,6-Dimethylanisole and placed in a water bath at 25°C until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Applications and Logical Relationships

2,6-Dimethylanisole serves as a versatile building block in organic synthesis, primarily in the pharmaceutical and fragrance sectors. Its chemical structure lends itself to various reactions, making it a valuable precursor for more complex molecules.

Caption: Logical workflow of 2,6-Dimethylanisole's primary applications.

References

- 1. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]

- 2. 2,6-Dimethylanisole, 98+% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,6-Dimethylanisole CAS 1004-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. do.labnovo.com [do.labnovo.com]

- 7. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]

- 8. 2,6-DIMETHYLANISOLE | 1004-66-6 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 2,6-Dimethylanisole, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2,6-Dimethylanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dimethylanisole

A thorough understanding of the physical and chemical properties of 2,6-Dimethylanisole is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 181-182 °C |

| Density | 0.962 g/mL at 25 °C |

| Refractive Index | 1.503 at 20 °C |

| Flash Point | 67 °C |

Solubility of 2,6-Dimethylanisole

Qualitative Solubility

2,6-Dimethylanisole is consistently reported to be soluble in common organic solvents such as ethanol (B145695) and ether, and insoluble in water.[1][2] This behavior is expected given its chemical structure, which features a largely nonpolar aromatic ring and two methyl groups, with a single, sterically hindered polar methoxy (B1213986) group.

Comparative Solubility of Structurally Similar Compounds

In the absence of specific quantitative data for 2,6-Dimethylanisole, the solubility of structurally related compounds such as anisole (B1667542) and xylene can provide valuable insights. Anisole is soluble in a range of organic solvents including acetone, ether, benzene, and chloroform.[3] Xylene is also readily soluble in non-polar organic solvents.[4] The following table summarizes the available quantitative solubility data for these related compounds in water.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Anisole | Water | 25 | ~0.01[3] |

| Xylene | Water | 25 | 0.0106 |

The low water solubility of these compounds is consistent with the qualitative insolubility of 2,6-Dimethylanisole in water. It is reasonable to infer that 2,6-Dimethylanisole exhibits high miscibility with a wide range of common organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 2,6-Dimethylanisole in specific organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

2,6-Dimethylanisole (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, diethyl ether, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6-Dimethylanisole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,6-Dimethylanisole of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,6-Dimethylanisole in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 2,6-Dimethylanisole in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflows and Logical Relationships

Synthesis of 2,6-Dimethylanisole

A common synthetic route to 2,6-Dimethylanisole involves the methylation of 2,6-dimethylphenol. The general workflow for this synthesis is depicted below.

References

- 1. 2,6-Dimethylanisole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1004-66-6 CAS MSDS (2,6-DIMETHYLANISOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Xylene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

An In-depth Technical Guide to the Spectral Data of 2,6-Dimethylanisole

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethylanisole. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Compound Information

-

Name: 2,6-Dimethylanisole

-

Synonyms: 2-Methoxy-1,3-dimethylbenzene, 2-Methoxy-m-xylene

-

CAS Number: 1004-66-6[1]

-

Molecular Formula: C₉H₁₂O[1]

-

Molecular Weight: 136.19 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for 2,6-dimethylanisole.

The ¹H NMR spectrum of 2,6-dimethylanisole, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.98 | Triplet (t) | 1H | Ar-H (para-H) |

| ~6.89 | Doublet (d) | 2H | Ar-H (meta-H) |

| ~3.68 | Singlet (s) | 3H | -OCH₃ |

| ~2.27 | Singlet (s) | 6H | Ar-CH₃ |

Table 1: ¹H NMR spectral data for 2,6-dimethylanisole in CDCl₃.[2]

Interpretation:

-

The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring with symmetry. The proton at the 4-position (para to the methoxy (B1213986) group) appears as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. These two meta protons appear as a doublet, coupling with the single para proton.

-

The methoxy (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with.

-

The six protons of the two aromatic methyl groups are chemically equivalent and thus appear as a single singlet.

The proton-decoupled ¹³C NMR spectrum of 2,6-dimethylanisole shows distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, four aromatic carbon signals and two aliphatic carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| ~157 | Ar-C (quaternary, C-O) |

| ~131 | Ar-C (quaternary, C-CH₃) |

| ~128 | Ar-CH (para-C) |

| ~123 | Ar-CH (meta-C) |

| ~55 | -OCH₃ |

| ~16 | Ar-CH₃ |

Table 2: Estimated ¹³C NMR spectral data for 2,6-dimethylanisole.

Interpretation:

-

The chemical shifts for the aromatic carbons are in the expected downfield region (120-160 ppm). The carbon atom attached to the electronegative oxygen of the methoxy group is the most downfield.

-

The quaternary carbons are typically weaker in intensity compared to the protonated carbons.

-

The aliphatic carbons of the methoxy and aromatic methyl groups appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,6-dimethylanisole, a liquid, is typically obtained neat (without a solvent) using an ATR-FTIR spectrometer.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium-Strong | Aliphatic C-H Stretch (-CH₃) |

| ~1580 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | C-H Bend (-CH₃) |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1050 | Strong | Aryl-O-C Symmetric Stretch (Ether) |

| ~770 | Strong | Aromatic C-H Out-of-Plane Bend |

Table 3: Predicted IR absorption bands for 2,6-dimethylanisole.

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations is evident from the absorptions just above and below 3000 cm⁻¹, respectively.

-

The strong absorptions in the fingerprint region, particularly the C-O stretching bands of the aryl ether, are highly characteristic of the anisole (B1667542) moiety.

-

The pattern of the out-of-plane C-H bending bands can provide further information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of volatile compounds like 2,6-dimethylanisole.

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 84.6 | [M-CH₃]⁺ |

| 105 | 13.1 | [M-OCH₃]⁺ or [M-CH₃-O]⁺ |

| 91 | 33.4 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 34.5 | [C₆H₅]⁺ (Phenyl ion) |

Table 4: Mass spectral data for 2,6-dimethylanisole.[3]

Interpretation:

-

The molecular ion peak at m/z 136 confirms the molecular weight of the compound and is the base peak in the spectrum.

-

The most significant fragment ion at m/z 121 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds.

-

The fragment at m/z 91 is likely the stable tropylium (B1234903) ion, formed through rearrangement after the initial fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2,6-dimethylanisole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 16 ppm centered at approximately 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 240 ppm centered at approximately 100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

-

Sample Preparation:

-

2,6-Dimethylanisole is a liquid and can be analyzed directly.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

-

Data Acquisition:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of 2,6-dimethylanisole onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and identify the peak positions (wavenumbers).

-

-

Sample Preparation:

-

For direct infusion, dissolve a small amount of 2,6-dimethylanisole in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Alternatively, for GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source. This can be a standalone instrument with a direct insertion probe or a gas chromatograph-mass spectrometer (GC-MS) system.

-

-

Data Acquisition (Direct Infusion):

-

Introduce the sample into the ion source via a heated direct insertion probe.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the fragmentation pattern to spectral libraries for confirmation if desired.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like 2,6-dimethylanisole.

References

synthesis of 2,6-Dimethylanisole from 2,6-dimethylphenol

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylanisole from 2,6-Dimethylphenol (B121312)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dimethylanisole from 2,6-dimethylphenol. The document details the prevalent methodologies, including the Williamson ether synthesis and methylation with dimethyl carbonate, offering in-depth experimental protocols for each. Quantitative data on reagents, reaction conditions, and yields are systematically presented in tabular format for straightforward comparison. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflow to enhance understanding and aid in the practical application of these synthetic methods. This resource is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of the synthesis of this key pharmaceutical intermediate.

Introduction

2,6-Dimethylanisole, a substituted anisole (B1667542) derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a methoxy (B1213986) group ortho to two methyl groups on a benzene (B151609) ring, provides a unique scaffold for the development of complex organic molecules with potential biological activity.[1][2] The efficient and high-yield synthesis of 2,6-dimethylanisole is therefore of significant interest to the pharmaceutical and chemical industries. The primary and most established method for its preparation is through the methylation of 2,6-dimethylphenol. This guide will explore the most effective and commonly employed synthetic strategies to achieve this transformation.

Core Synthetic Methodologies

The conversion of 2,6-dimethylphenol to 2,6-dimethylanisole is predominantly achieved through nucleophilic substitution, specifically the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks a methylating agent.[4][5] Variations in the choice of base and methylating agent, as well as reaction conditions, can significantly impact the yield and purity of the final product.

Williamson Ether Synthesis using a Strong Base and Methyl Halide

A classic and widely used approach involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the 2,6-dimethylphenol. The resulting sodium 2,6-dimethylphenoxide then reacts with a methyl halide, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form the desired ether.[4][6]

Methylation using Dimethyl Carbonate

An alternative and effective method utilizes dimethyl carbonate (DMC) as the methylating agent. This reaction is often carried out at elevated temperatures and can be catalyzed by various transition metal complexes, such as dimanganese decacarbonyl (Mn₂(CO)₁₀).[7] This method offers the advantage of using a less hazardous methylating agent compared to methyl iodide.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic methods discussed.

Table 1: Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide [6]

| Parameter | Value |

| Reactants | |

| 2,6-Dimethylphenol | 1.00 mol |

| Sodium Hydride (60% in mineral oil) | 1.10 mol |

| Methyl Iodide | 1.50 mol |

| Solvent | |

| Dry Tetrahydrofuran (B95107) (THF) | 500 mL |

| Reaction Conditions | |

| Temperature | Reflux (heated) |

| Time | 18 hours |

| Product Yield | |

| 2,6-Dimethylanisole (isolated) | 72% |

Table 2: Methylation using Dimethyl Carbonate and Dimanganese Decacarbonyl Catalyst [7]

| Parameter | Value |

| Reactants | |

| 2,6-Dimethylphenol | 100 mmol |

| Dimethyl Carbonate | 300 mmol |

| Dimanganese Decacarbonyl (Mn₂(CO)₁₀) | 3 mmol |

| Reaction Conditions | |

| Temperature | 180 °C |

| Time | 1 hour |

| Product Yield | |

| 2,6-Dimethylanisole (isolated) | 99% |

Experimental Protocols

Protocol for Williamson Ether Synthesis using Sodium Hydride and Methyl Iodide[6]

-

Preparation of the Alkoxide: Sodium hydride (60% in mineral oil, 44.0 g, 1.10 mol) is washed with petroleum ether (3 x 100 mL) to remove the mineral oil. The washed sodium hydride is then suspended in dry tetrahydrofuran (THF, 500 mL) in a reaction vessel and the mixture is cooled to 0 °C in an ice bath.

-

Addition of Phenol: 2,6-Dimethylphenol (122 g, 1.00 mol) is added portion-wise to the stirred suspension of sodium hydride in THF at 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the sodium phenoxide.

-

Methylation: Methyl iodide (213 g, 1.50 mol) is added to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 18 hours.

-

Work-up: The mixture is allowed to cool to room temperature, and the solvent is removed under reduced pressure (in vacuo). The resulting residue is partitioned between water (500 mL) and dichloromethane (B109758) (CH₂Cl₂, 3 x 500 mL).

-

Purification: The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed in vacuo to yield a yellow oil. This crude product is then purified by distillation at atmospheric pressure to afford 2,6-dimethylanisole as a colorless oil (97.9 g, 72%).

Protocol for Methylation using Dimethyl Carbonate[7]

-

Reaction Setup: A 17-mL stainless steel high-pressure micro reactor is charged with dimanganese decacarbonyl (3 mmol), 2,6-dimethylphenol (100 mmol), and dimethyl carbonate (300 mmol).

-

Reaction: The reactor is hermetically sealed and heated to 180 °C for 1 hour.

-

Cooling and Filtration: The reactor is then cooled to room temperature and opened. The reaction mixture is filtered through a layer of alumina.

-

Purification: Unreacted dimethyl carbonate is removed by distillation. The remaining residue is then distilled under reduced pressure to yield 2,6-dimethylanisole (99% yield). The boiling point of the product is 74-75 °C at 20 mmHg.[7]

Visualizations

Reaction Pathway

Caption: Williamson Ether Synthesis Pathway for 2,6-Dimethylanisole.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for Williamson Synthesis of 2,6-Dimethylanisole.

Conclusion

The synthesis of 2,6-dimethylanisole from 2,6-dimethylphenol is a well-established and efficient transformation. The Williamson ether synthesis, particularly with sodium hydride and methyl iodide, provides a reliable method with good yields.[6] For applications where the use of methyl iodide is a concern, methylation with dimethyl carbonate in the presence of a catalyst offers a high-yielding alternative.[7] The detailed protocols and comparative data presented in this guide are intended to equip researchers and professionals with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. 2,6-Dimethylanisole | 1004-66-6 | Benchchem [benchchem.com]

- 2. Buy 2,6-Dimethylanisole | 1004-66-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cssp.chemspider.com [cssp.chemspider.com]

- 7. 2,6-DIMETHYLANISOLE synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Steric Effects of Methyl Groups in 2,6-Dimethylanisole

This technical guide provides a comprehensive analysis of the steric effects induced by the two ortho-methyl groups in 2,6-dimethylanisole. It delves into the profound impact of this steric hindrance on the molecule's conformational structure, rotational dynamics, chemical reactivity, and spectroscopic signatures. The information presented herein is intended to be a valuable resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Conformational Analysis

The defining structural characteristic of 2,6-dimethylanisole is the presence of two methyl groups flanking the methoxy (B1213986) (-OCH₃) group on the benzene (B151609) ring. This arrangement creates significant steric strain, which dictates the molecule's preferred conformation.

Unlike anisole (B1667542), where the methoxy group is coplanar with the aromatic ring to maximize resonance stabilization, the steric clash between the methoxy group and the ortho-methyl groups in 2,6-dimethylanisole forces the methoxy group to adopt a conformation perpendicular to the plane of the phenyl ring.[1][2] This perpendicular arrangement minimizes van der Waals repulsion but also reduces the electronic conjugation of the oxygen's lone pairs with the aromatic π-system. Quantum chemical calculations have been instrumental in predicting and confirming this geometry.[1][2][3] Due to this sterically enforced conformation, 2,6-dimethylanisole possesses C₁ symmetry.[3]

Quantitative Structural Data

Computational studies provide insight into the specific geometric parameters of 2,6-dimethylanisole. The key feature is the dihedral angle between the C-O-C plane of the methoxy group and the plane of the benzene ring, which is approximately 90°.[1][2]

| Parameter | Value (Calculated) | Significance |

| C(ring)-O-C(methyl) Angle | ~117-118° | Standard for aryl ethers. |

| C(ring)-C(ring)-O Angle | ~120° | Typical for sp² hybridized carbons. |

| Dihedral Angle (C-C-O-C) | ~90° | Indicates the methoxy group is perpendicular to the ring due to steric hindrance. |

Rotational Barriers and Molecular Dynamics

The steric environment in 2,6-dimethylanisole has a counter-intuitive effect on the rotational barrier of the methoxy group. While steric hindrance often increases the energy barrier to internal rotation, in this case, it dramatically lowers it.[1][2]

In anisole and other dimethylanisole isomers where the methoxy group is not flanked by two substituents, the barrier to its internal rotation is typically over 1000 cm⁻¹.[1][2] This high barrier is due to the need to break the p-π conjugation during rotation. However, in 2,6-dimethylanisole, the perpendicular ground state already has minimal conjugation. The rotation of the methoxy group does not significantly alter this lack of conjugation, resulting in a much lower energy barrier. Microwave spectroscopy studies have determined this barrier to be approximately 460 cm⁻¹.[1][2] This phenomenon makes 2,6-dimethylanisole a fascinating case study in molecular dynamics, behaving as a three-top molecule with observable fine splittings in its microwave spectrum.[1][3]

Comparative Rotational Barrier Data

| Molecule | Rotor Group | Torsional Barrier (V₃) in cm⁻¹ | Key Observation |

| 2,6-Dimethylanisole | Methoxy (-OCH₃) | ~460 | Steric hindrance dramatically lowers the barrier compared to other isomers.[1][2] |

| o-Methylanisole | Ring Methyl | ~444 | A typical barrier for an ortho-methyl group next to a methoxy group.[3][4] |

| Other Dimethylanisoles | Methoxy (-OCH₃) | >1000 | High barrier due to p-π conjugation in the planar ground state.[1][2][5] |

| 3,5-Dimethylanisole | syn-m-Methyl | ~59 | Low barrier due to a sterically unhindered environment.[5] |

| 3,5-Dimethylanisole | anti-m-Methyl | ~36 | Very low barrier, indicating minimal steric interaction.[5] |

Influence of Steric Effects on Chemical Reactivity

The steric hindrance from the ortho-methyl groups profoundly impacts the chemical reactivity of 2,6-dimethylanisole, primarily by shielding the methoxy group and the adjacent ring positions. This steric shielding, combined with the altered electronic properties from the twisted methoxy group, governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions like nitration, the steric bulk of the methyl groups prevents electrophiles from attacking the ortho positions. The twisted methoxy group, while still electron-donating and ortho-, para-directing, has reduced activating capability due to poor orbital overlap with the ring.[6] Consequently, electrophilic attack occurs almost exclusively at the sterically accessible and electronically activated 4-position (para-position).

For instance, the nitration of 2,6-dimethylanisole in concentrated sulfuric acid yields 2,6-dimethyl-4-nitroanisole (B77220) with high selectivity and yields (≥70%).[6] This contrasts with anisole, which can produce a mixture of ortho and para products and may undergo different reaction mechanisms at varying acidities.[6]

Reactivity Comparison

| Compound | Reaction | Key Outcome |

| 2,6-Dimethylanisole | Nitration | Predominantly forms the 4-nitro product due to steric hindrance at the ortho positions.[6] |

| Anisole | Nitration | Yields a mixture of ortho- and para-nitroanisole, with the ratio depending on conditions.[6] |

| 2,6-Dimethylphenol (B121312) | Nitration | More reactive than 2,6-dimethylanisole due to the stronger activating effect of the hydroxyl group.[6] |

Spectroscopic Characterization

The unique structural and dynamic properties of 2,6-dimethylanisole are clearly reflected in its spectroscopic data.

NMR Spectroscopy

The ¹H NMR spectrum is characteristic of the molecule's symmetry. The two ortho-methyl groups are equivalent, giving rise to a single sharp singlet. The aromatic protons at the 3- and 5-positions are also equivalent, appearing as a doublet, while the proton at the 4-position appears as a triplet due to coupling with the C3 and C5 protons.

Spectroscopic Data Summary

| Technique | Assignment | Chemical Shift (ppm) or Value |

| ¹H NMR | Aromatic H (C4) | ~7.00 |

| Aromatic H (C3, C5) | ~6.90 | |

| Methoxy H (-OCH₃) | ~3.71 | |

| Methyl H (-CH₃) | ~2.28 | |

| ¹³C NMR | C1 | 156.65 |

| C2, C6 | 130.20 | |

| C3, C5 | 128.24 | |

| C4 | 123.32 | |

| Methoxy C (-OCH₃) | 58.88 | |

| Methyl C (-CH₃) | 15.49 | |

| Physical | Boiling Point | 181-182 °C |

| Density | 0.962 g/cm³ | |

| Refractive Index (n20/D) | 1.503 |

Note: NMR data is based on available spectra and may vary slightly with solvent and instrument frequency.[7][8]

Experimental and Computational Protocols

Synthesis of 2,6-Dimethylanisole

A common and efficient method for the synthesis of 2,6-dimethylanisole is the Williamson ether synthesis, starting from 2,6-dimethylphenol.

Protocol: Methylation of 2,6-Dimethylphenol

-

Reagents: 2,6-dimethylphenol, a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), a base (e.g., potassium carbonate or sodium hydroxide), and a suitable solvent (e.g., anhydrous acetone (B3395972) or DMF).

-

Procedure: a. Dissolve 2,6-dimethylphenol in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution to deprotonate the phenolic hydroxyl group. c. Add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the mixture. d. Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.[6] e. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. f. Remove the solvent under reduced pressure. g. Purify the crude product by fractional distillation or silica (B1680970) gel chromatography to obtain pure 2,6-dimethylanisole.[6][7]

Conformational Analysis via Microwave Spectroscopy

The determination of the rotational barriers and precise molecular structure is achieved using pulsed molecular jet Fourier transform microwave spectroscopy.

Protocol: Microwave Spectroscopy Analysis

-

Sample Preparation: A small amount of 2,6-dimethylanisole is seeded in a noble gas carrier (e.g., Neon or Argon).

-

Molecular Jet Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber, cooling the molecules to a few Kelvin. This simplifies the spectrum by populating only the lowest rotational and vibrational states.

-

Microwave Excitation: The cold molecular jet is irradiated with short pulses of microwave radiation.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

-

Data Analysis: Fourier transformation of the FID signal yields the high-resolution rotational spectrum. The observed transition frequencies are then fitted to a Hamiltonian model that includes terms for the overall rotation of the molecule and the internal rotations of the methyl and methoxy groups to determine rotational constants and torsional barriers.[1][2] This experimental work is typically supported by quantum chemical calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to predict the structure and guide the spectral assignment.[1][2][3]

Visualizations

References

- 1. uhu.es [uhu.es]

- 2. Lowering The Torsional Barriers By Sterical Hindrance: Microwave Spectrum Of The Three-top Molecule 2,6-dimethylanisole | IDEALS [ideals.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two Coupled Low-Barrier Large Amplitude Motions in 3,5-Dimethylanisole Studied by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylanisole | 1004-66-6 | Benchchem [benchchem.com]

- 7. 2,6-DIMETHYLANISOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-DIMETHYLANISOLE(1004-66-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dimethylanisole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylanisole, a substituted aromatic ether with significant applications as a chemical intermediate in the pharmaceutical and fragrance industries. The document covers the historical context of its discovery, detailed modern and historical synthetic protocols, and a thorough compilation of its physicochemical and spectroscopic properties. Emphasis is placed on its role as a precursor in the synthesis of biologically active molecules, with a discussion on the potential for its derivatives to modulate key cellular signaling pathways relevant to drug development.

Introduction and Historical Context

2,6-Dimethylanisole, also known as 2-methoxy-1,3-dimethylbenzene, is an aromatic organic compound whose discovery and initial synthesis are rooted in the advancements of organic chemistry in the late 19th and early 20th centuries. While a definitive first synthesis is not well-documented, its preparation is a logical extension of the Williamson ether synthesis, a foundational reaction developed by Alexander Williamson in 1850.[1] This reaction provided a rational and versatile method for the synthesis of ethers from an alkoxide and an organohalide.

The industrial-scale availability of coal tar in the 19th century provided a rich source of aromatic compounds, including phenols such as 2,6-dimethylphenol (B121312) (2,6-xylenol).[2] The application of the Williamson ether synthesis to these readily available phenols was a natural progression. The earliest preparations of 2,6-dimethylanisole likely involved the methylation of 2,6-dimethylphenol, a process that has been refined over the years but remains the primary route for its synthesis. Early investigations into substituted aromatic ethers in the early 20th century would have undoubtedly included the synthesis and characterization of 2,6-dimethylanisole, though specific pioneering publications are not readily identifiable.[3]

Physicochemical and Spectroscopic Properties

2,6-Dimethylanisole is a colorless to pale yellow liquid with a characteristic mild, aromatic odor.[3] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and diethyl ether.[3][4]

Table 1: Physicochemical Properties of 2,6-Dimethylanisole

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [5] |

| Molecular Weight | 136.19 g/mol | [5] |

| CAS Number | 1004-66-6 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 181-182 °C | [6][7] |

| Density | 0.962 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.503 | [7] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [8] |

Table 2: Spectroscopic Data for 2,6-Dimethylanisole

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 6.90-7.00 (m, 3H, Ar-H), 3.71 (s, 3H, -OCH₃), 2.28 (s, 6H, -CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.65, 130.20, 128.24, 123.32, 58.88, 15.49 | |

| IR (Neat) | ν (cm⁻¹): 2940, 2830, 1470, 1250, 1110, 770 | [9] |

| Mass Spectrometry (EI) | m/z (%): 136 (M⁺, 100), 121 (M⁺-CH₃, 80), 91 (40), 77 (30) | [9] |

Synthesis of 2,6-Dimethylanisole

The primary and most common method for the synthesis of 2,6-dimethylanisole is the methylation of 2,6-dimethylphenol. This reaction is a classic example of the Williamson ether synthesis.

General Reaction Scheme

Caption: General workflow for the synthesis of 2,6-Dimethylanisole.

Detailed Experimental Protocols

This protocol is adapted from standard organic synthesis procedures for Williamson ether synthesis.

Materials:

-

2,6-Dimethylphenol

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,6-dimethylanisole.

This method can be advantageous for achieving high yields under milder conditions.

Materials:

-

2,6-Dimethylphenol

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a stirred suspension of 2,6-dimethylphenol (1.0 eq) and potassium carbonate (2.0 eq) in dichloromethane, add a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Methylation: Add methyl iodide (1.5 eq) to the mixture and stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica (B1680970) gel or by distillation.

Applications in Drug Development

2,6-Dimethylanisole is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary role is as a building block for various pharmaceutical compounds.

Precursor to Methoxymetacyclophanes

A significant application of 2,6-dimethylanisole is in the synthesis of methoxymetacyclophanes.[10] These are a class of macrocyclic compounds that have garnered interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities. The synthesis of these complex molecules often utilizes 2,6-dimethylanisole as a starting material, highlighting its importance in constructing intricate molecular architectures for drug discovery.

Potential Modulation of Signaling Pathways

While 2,6-dimethylanisole itself is not known to be a direct modulator of cellular signaling, its derivatives, particularly those with phenolic structures, are a well-established class of compounds that can interact with various biological targets. The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[11][12] Phenolic compounds and their derivatives have been shown to modulate these pathways, making them attractive scaffolds for the development of novel therapeutic agents.[13]

Derivatives synthesized from 2,6-dimethylanisole, such as certain methoxymetacyclophanes, could potentially be designed to interact with components of these pathways. For instance, they could act as inhibitors of key kinases like PI3K, Akt, or mTOR.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by derivatives of 2,6-dimethylanisole.

Conclusion

2,6-Dimethylanisole is a historically significant and industrially relevant aromatic ether. Its synthesis, primarily through the Williamson etherification of 2,6-dimethylphenol, is a robust and well-established process. The true value of 2,6-dimethylanisole in the context of modern research and development lies in its role as a versatile starting material for the synthesis of complex, biologically active molecules. For professionals in drug discovery and development, understanding the chemistry and applications of this compound provides a valuable tool for the design and synthesis of novel therapeutics, potentially targeting key cellular signaling pathways.

References

- 1. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological vitamin C inhibits mTOR signaling and tumor growth by degrading Rictor and inducing HMOX1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

2,6-Dimethylanisole safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethylanisole

This technical guide provides comprehensive safety and handling information for 2,6-dimethylanisole, intended for researchers, scientists, and professionals in drug development. Due to limited toxicological data for 2,6-dimethylanisole, this guide also includes data for the structurally similar compound, 2,6-dimethylaniline (B139824), to provide a more complete understanding of the potential hazards.

Chemical and Physical Properties

2,6-Dimethylanisole is a combustible liquid with a characteristic odor.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [3] |

| CAS Number | 1004-66-6 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Odorless to mild, characteristic ether-like | [1][2] |

| Boiling Point | 182 °C | |

| Density | 0.962 g/mL at 25 °C | |

| Flash Point | 67 °C / 152.6 °F | [4] |

| Water Solubility | Insoluble | [2] |

Hazard Identification and Classification

2,6-Dimethylanisole is classified as a combustible liquid.[1][4] While comprehensive toxicological data is not available for 2,6-dimethylanisole, structurally similar aromatic ethers suggest a potential for mild to moderate irritation upon contact with skin or mucous membranes.[2] Inhalation of high concentrations of vapors may cause respiratory discomfort, dizziness, or central nervous system depression.[2]

For the structurally similar compound, 2,6-dimethylaniline, the hazards are more clearly defined. It is toxic by ingestion, inhalation, and skin absorption and is suspected of causing cancer.[1]

GHS Hazard Classification for 2,6-Dimethylanisole

| Hazard Class | Hazard Category |

| Flammable liquids | Category 4 |

Precautionary Statements [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Comprehensive toxicological data for 2,6-dimethylanisole is limited.[2] The toxicological properties have not been fully investigated.[4] However, data for the structurally similar compound, 2,6-dimethylaniline, is available and provides insight into potential hazards.

Quantitative Toxicological Data for 2,6-Dimethylaniline

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1230 mg/kg | [1] |

| LD50 | Mouse | Oral | 707 mg/kg | [5] |

Experimental Protocols

Mutagenicity Assay for 2,6-Dimethylaniline

This protocol is based on studies of the genotoxicity of 2,6-dimethylaniline in cultured mammalian cells.[6]

Objective: To determine the mutagenic potential of 2,6-dimethylaniline and its metabolites.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cell lines, such as AA8 (parental) and others with specific metabolic properties.[6]

Methodology:

-

Cytotoxicity Assay: Prior to the mutagenicity assay, a cytotoxicity assay (e.g., MTT assay) is performed to determine the appropriate concentration range of the test compound.[6]

-

Cell Culture and Treatment:

-

Mutagenicity Assessment:

-

After treatment, cells are washed and cultured for a period to allow for the expression of mutations (e.g., 7 days).[6]

-

A selective agent (e.g., 8-azaguanine) is added to the culture medium to select for mutant colonies.[6]

-

After a further incubation period (e.g., 14 days), the number of mutant colonies is counted.[6]

-

-

Data Analysis: The mutant frequency is calculated for each concentration of the test compound and compared to the control.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks.[6]

Methodology:

-

Cells are treated with the test compound as described above.

-

Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving the nuclear material.

-

The slides are subjected to electrophoresis, which causes broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

The amount of DNA in the comet tail, relative to the head, is quantified to determine the extent of DNA damage.[6]

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways for 2,6-dimethylanisole are not well-defined, studies on 2,6-dimethylaniline suggest that its genotoxicity may be mediated through the generation of reactive oxygen species (ROS).[6] This can lead to oxidative stress and damage to cellular components, including DNA.[6]

Caption: Proposed mechanism of 2,6-dimethylaniline genotoxicity.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Ensure adequate ventilation and handle in a well-ventilated area.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Take precautionary measures against static discharges.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid ingestion and inhalation.[7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, and flame.[7]

Caption: General workflow for chemical safety assessment.

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[7] Use of a local exhaust ventilation system is recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[7]

-

Skin Protection: Wear protective gloves and long-sleeved clothing.[7] The choice of glove material should be based on chemical compatibility and breakthrough time.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If vapors are generated, a suitable respirator should be worn.

First Aid Measures

In case of exposure, follow these first aid measures: [1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Most important symptoms and effects: Difficulty in breathing. Symptoms of overexposure may be headache, dizziness, tiredness, nausea, and vomiting.[1]

Caption: Logical flow of first aid measures for chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water mist may be used to cool closed containers. Dry sand, dry chemical, or alcohol-resistant foam are also suitable.[1]

-

Specific Hazards: Combustible material. Containers may explode when heated.[1]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition. Take precautionary measures against static discharges.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Dispose of contents/container to an approved waste disposal plant.[1]

References

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylanisole, a substituted aromatic ether, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its thermal stability is a critical parameter for ensuring safety, optimizing reaction conditions, and determining storage and handling protocols. This guide explores the anticipated thermal decomposition pathways, potential degradation products, and the experimental methodologies used to assess thermal stability.

Predicted Thermal Stability and Decomposition Pathways

Based on studies of anisole (B1667542) and its derivatives, the thermal decomposition of 2,6-dimethylanisole is expected to proceed through several key pathways initiated by the cleavage of its chemical bonds at elevated temperatures.

Primary Decomposition Pathways:

The primary and most favored decomposition pathway for anisole and its derivatives is the homolytic cleavage of the O–CH₃ bond, which is the weakest bond in the molecule. This cleavage results in the formation of a phenoxy radical and a methyl radical. For 2,6-dimethylanisole, this would lead to the formation of a 2,6-dimethylphenoxy radical and a methyl radical.

A secondary pathway involves the cleavage of the aromatic C–O bond, leading to the formation of a 2,6-dimethylphenyl radical and a methoxy (B1213986) radical. However, this pathway is generally less favored due to the higher bond energy of the C–O bond compared to the O–CH₃ bond.

Influence of Methyl Substituents:

The presence of two methyl groups in the ortho positions to the methoxy group in 2,6-dimethylanisole is expected to influence its thermal stability. These electron-donating groups can affect the bond dissociation energies within the molecule. While a comprehensive kinetic study on 2,6-dimethylanisole is not available, research on substituted anisoles suggests that methyl groups can have a modest impact on the O-methyl bond strength.

Predicted Decomposition Products:

Following the initial bond cleavages, the resulting radicals can undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products. Based on the pyrolysis studies of similar compounds, the following products can be anticipated from the thermal decomposition of 2,6-dimethylanisole:

-